REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:12][C:13]1[O:8][C:7](=[O:9])[C:6]2[CH:10]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=2[N:11]=1
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Name
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|
Quantity
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45.5 g
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Type
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reactant
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Smiles
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CC1=CC=C(C(C(=O)O)=C1)N
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Name
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|
Quantity
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130 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the solvent has been evaporated in vacuo
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Type
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DISSOLUTION
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Details
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the residue is dissolved in 200 ml of dichloromethane
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Type
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FILTRATION
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Details
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the solution is filtered through silica gel
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Type
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CUSTOM
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Details
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to crystallise with isopropyl ether
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Name
|
|
Type
|
|
Smiles
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CC1=NC2=C(C(O1)=O)C=C(C=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |